

A Comprehensive Technical Guide to the Electrochemical Properties of Nickel-Vanadium Compounds

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Compound of Interest		
Compound Name:	Nickel;vanadium	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-vanadium (Ni-V) based compounds have emerged as highly promising materials in the fields of energy storage and catalysis. Their unique electronic structures, synergistic effects between the constituent metals, and diverse morphologies contribute to their exceptional electrochemical performance. This technical guide provides an in-depth overview of the electrochemical properties of various nickel-vanadium compounds, including layered double hydroxides (LDHs), sulfides, nitrides, phosphides, and oxides. It details the experimental protocols for their synthesis and characterization, presents a comprehensive summary of their performance metrics, and visualizes key experimental workflows. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of advanced materials for supercapacitors, batteries, and electrocatalytic applications.

I. Families of Nickel-Vanadium Compounds and Their Electrochemical Applications

Nickel-vanadium compounds can be broadly categorized based on their anionic components, each exhibiting distinct electrochemical characteristics tailored for specific applications.



- Nickel-Vanadium Layered Double Hydroxides (NiV-LDHs): These materials possess a
 unique layered structure with intercalated anions, providing a large surface area and
 facilitating ion transport. They are particularly effective as electrocatalysts for the Oxygen
 Evolution Reaction (OER), a key process in water splitting for hydrogen production. The
 incorporation of vanadium into the nickel hydroxide lattice can enhance electrical
 conductivity and create more active sites.[1][2]
- Nickel-Vanadium Sulfides (NVS): NVS compounds have shown exceptional performance as
 electrode materials for supercapacitors. They offer high theoretical capacitance and excellent
 redox activity due to the multiple oxidation states of both nickel and vanadium.[3][4] When
 composited with conductive materials like graphene, their performance can be further
 enhanced by improving electron transport and preventing agglomeration.[3]
- Nickel-Vanadium Nitrides (Ni-V-N): These compounds are recognized for their high conductivity and stability, making them suitable for applications in both supercapacitors and the Hydrogen Evolution Reaction (HER). The nitrogen incorporation can modulate the electronic structure of the metallic centers, leading to improved catalytic activity.
- Nickel-Vanadium Phosphides (Ni-V-P): Similar to nitrides, phosphides exhibit excellent
 electrical conductivity and are primarily investigated as efficient and stable electrocatalysts
 for the HER in both acidic and alkaline media. Doping nickel phosphide with vanadium can
 optimize the electronic structure and enhance the intrinsic catalytic activity.[5]
- Nickel-Vanadium Oxides (Ni-V-O): This class of materials has been explored for various applications, including as anode materials for lithium-ion batteries and in electrochromic devices. The multiple oxidation states of vanadium contribute to their high charge storage capacity.

II. Experimental Protocols

A. Synthesis of Nickel-Vanadium Compounds

A common and versatile method for synthesizing various nanostructured nickel-vanadium compounds is the hydrothermal/solvothermal method. This technique allows for the control of morphology and composition by adjusting reaction parameters such as temperature, time, and precursor concentrations.

Foundational & Exploratory





1. Hydrothermal Synthesis of Nickel-Vanadium Layered Double Hydroxide (NiV-LDH) on Nickel Foam

This protocol describes the in-situ growth of NiV-LDH nanosheets on a nickel foam substrate, which can then be directly used as an electrode.

- Pre-treatment of Nickel Foam:
 - Cut the nickel foam into desired dimensions (e.g., 2 cm x 3 cm).
 - Ultrasonically clean the foam in acetone for 15 minutes to remove organic contaminants.
 - Treat the foam with a 3 M HCl solution in an ultrasonic bath for 15 minutes to remove the surface oxide layer.
 - Rinse thoroughly with deionized (DI) water and ethanol.
 - Dry the cleaned nickel foam in a vacuum oven at 60 °C.
- Hydrothermal Reaction:
 - Prepare a precursor solution by dissolving nickel chloride hexahydrate (NiCl₂·6H₂O),
 vanadium trichloride (VCl₃), and urea (CO(NH₂)₂) in DI water. A typical molar ratio is 2:1:5 for Ni:V:urea.
 - Stir the solution until all precursors are completely dissolved.
 - Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.
 - Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
 - After the reaction, allow the autoclave to cool down to room temperature naturally.



- Retrieve the NiV-LDH-coated nickel foam, rinse it with DI water and ethanol, and dry it at 60 °C.
- 2. Solvothermal Synthesis of Nickel-Vanadium Sulfide/Graphene (NVS/G) Composite

This protocol outlines the synthesis of a composite material where NVS nanoparticles are anchored on graphene nanosheets.[3]

- Preparation of Graphene Oxide (GO): Synthesize GO from natural graphite using a modified Hummers' method.
- Solvothermal Synthesis:
 - Disperse a specific amount of GO in a solvent mixture (e.g., ethanol and DI water) through ultrasonication to form a homogeneous suspension.
 - Add nickel acetate, vanadium acetylacetonate, and thioacetamide (as the sulfur source) to the GO suspension.
 - Stir the mixture vigorously to ensure uniform distribution of the precursors.
 - Transfer the resulting mixture to a Teflon-lined autoclave and heat at a temperature of around 180 °C for 12-24 hours.
 - After cooling, collect the black precipitate by centrifugation.
 - Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
 - Dry the final NVS/G composite in a vacuum oven.

B. Electrode Preparation and Electrochemical Measurements

- 1. Working Electrode Preparation:
- For in-situ grown materials (e.g., NiV-LDH on Ni foam): The synthesized material on the conductive substrate can be directly used as the working electrode.



- For powdered materials (e.g., NVS/G):
 - Prepare a slurry by mixing the active material (e.g., 80 wt%), a conductive agent like carbon black (e.g., 10 wt%), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a solvent like N-methyl-2-pyrrolidone (NMP).
 - Coat the slurry onto a current collector (e.g., nickel foam, carbon cloth, or glassy carbon electrode).
 - Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) to remove the solvent.
 - Press the electrode under a certain pressure to ensure good contact between the material and the current collector.
- 2. Electrochemical Cell Assembly:
- Three-Electrode System: This setup is used to evaluate the intrinsic electrochemical properties of the working electrode. It consists of:
 - Working Electrode: The prepared Ni-V compound electrode.
 - Counter Electrode: A platinum wire or graphite rod.
 - Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
- Two-Electrode System (for Supercapacitor Device): This configuration is used to test the performance of a full cell. An asymmetric supercapacitor can be assembled using the Ni-V compound as the positive electrode and a carbon-based material (e.g., activated carbon or reduced graphene oxide) as the negative electrode.[3] A separator (e.g., filter paper or a polymer membrane) soaked in the electrolyte is placed between the two electrodes.
- 3. Electrochemical Characterization Techniques:
- Cyclic Voltammetry (CV): This technique provides information about the capacitive behavior and redox reactions of the electrode material.



- Procedure: The potential is swept linearly between two set points at various scan rates (e.g., 5 to 100 mV/s). The resulting current is measured as a function of the applied potential.
- Galvanostatic Charge-Discharge (GCD): This method is used to determine the specific capacitance, energy density, and power density of the electrode material.
 - Procedure: The electrode is charged and discharged at a constant current density (e.g., 1 to 20 A/g) within a specific potential window.
- Electrochemical Impedance Spectroscopy (EIS): This technique is employed to investigate
 the charge transfer resistance and ion diffusion processes at the electrode-electrolyte
 interface.
 - Procedure: A small amplitude AC voltage is applied over a wide range of frequencies (e.g.,
 100 kHz to 0.01 Hz), and the impedance of the system is measured.
- Linear Sweep Voltammetry (LSV) for Electrocatalysis (OER/HER): This is used to evaluate the catalytic activity of the material.
 - Procedure: The potential is swept in one direction at a slow scan rate (e.g., 5 mV/s), and the current response is recorded. The overpotential required to reach a certain current density (e.g., 10 mA/cm²) and the Tafel slope are determined from the LSV curve.

III. Quantitative Data Summary

The following tables summarize the key electrochemical performance metrics of various nickelvanadium compounds reported in the literature.

Table 1: Supercapacitor Performance of Nickel-Vanadium Compounds



Compound	Synthesis Method	Electrolyte	Specific Capacitanc e (F/g) at Current Density (A/g)	Energy Density (Wh/kg) at Power Density (W/kg)	Cycling Stability
NiV-LDH	Co- precipitation	1 М КОН	2612 at 2 mV/s (scan rate)	-	-
NVS/G[3]	Solvothermal	-	1437 at 1	74.7 at 800	91.2% retention after 10,000 cycles
V-doped Ni ₃ S ₂	Hydrothermal	-	2072 at 1	81.33 at 160	86.4% retention after 10,000 cycles

Table 2: Electrocatalytic Performance of Nickel-Vanadium Compounds for OER and HER

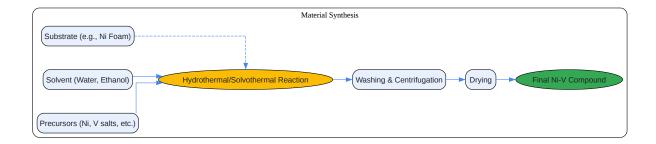


Compound	Reaction	Electrolyte	Overpotenti al (mV) at 10 mA/cm²	Tafel Slope (mV/dec)	Stability
NiV-LDH[1]	OER	1 М КОН	350	-	-
Ni/VN	HER	Alkaline	43	-	More durable than Pt/C
V-Ni ₂ P[5]	HER	1.0 M NaOH	93	-	Stable for 50 hours
V-doped Ni ₃ S ₂	OER	1 М КОН	273	56.67	Stable for 24 hours
NiVMn Nitride	HER	Alkaline	253 (at 100 mA/cm²)	-	-
NiVMn Nitride	UOR	Alkaline	1.36 V (potential at 100 mA/cm²)	-	-

IV. Visualized Workflows and Relationships

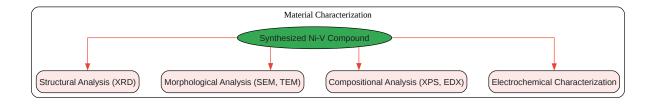
The following diagrams, generated using the DOT language, illustrate key experimental and logical flows in the study of nickel-vanadium compounds.





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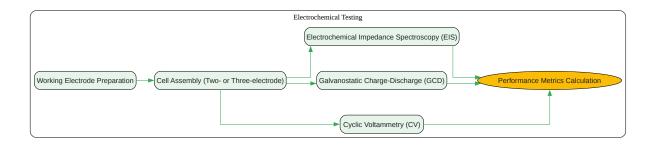
Fig. 1: General workflow for the synthesis of nickel-vanadium compounds.



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Fig. 2: Key characterization techniques for Ni-V compounds.





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Fig. 3: Standard workflow for electrochemical performance evaluation.

V. Conclusion

Nickel-vanadium compounds represent a versatile and high-performance class of materials for a range of electrochemical applications. The synergistic interplay between nickel and vanadium, coupled with the ability to tune their composition and morphology, allows for the rational design of materials with tailored properties. This guide has provided a comprehensive overview of the synthesis, characterization, and electrochemical performance of Ni-V compounds, with a focus on practical experimental protocols and quantitative data. The continued exploration of novel synthesis strategies and a deeper understanding of the structure-property relationships will undoubtedly lead to further advancements in the application of these promising materials in next-generation energy storage and conversion technologies.

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